
N,N'-(Ethane-1,2-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-(Ethane-1,2-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide): is a bis-amide compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes two benzamide groups connected by an ethane-1,2-diyl linker. The presence of amino, hydroxy, and methyl groups on the benzamide rings contributes to its chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Ethane-1,2-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide) typically involves the reaction of 2-amino-3-hydroxy-4-methylbenzoic acid with ethane-1,2-diamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
化学反应分析
Types of Reactions: N,N’-(Ethane-1,2-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide) undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinone derivatives.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the substituent used.
科学研究应用
N,N’-(Ethane-1,2-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antileishmanial activity and potential therapeutic applications.
Industry: Utilized in the development of new materials and as a precursor for various chemical syntheses.
作用机制
The mechanism of action of N,N’-(Ethane-1,2-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide) involves its interaction with specific molecular targets. For instance, its antileishmanial activity is attributed to its ability to bind to and inhibit key enzymes in the Leishmania parasite . The compound’s structure allows it to interact with various biological pathways, leading to its observed biological effects.
相似化合物的比较
- N,N’-(Ethane-1,2-diyl)bis(benzamide)
- N,N’-(Ethane-1,2-diyl)bis(2-bromoacetamide)
- N,N’-(Ethane-1,2-diyl)bis(3-methylbenzamide)
Comparison: N,N’-(Ethane-1,2-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide) is unique due to the presence of both amino and hydroxy groups on the benzamide rings, which enhances its reactivity and biological activity compared to its analogs. The specific substitution pattern on the benzamide rings also contributes to its distinct chemical and biological properties .
属性
CAS 编号 |
85513-29-7 |
|---|---|
分子式 |
C18H22N4O4 |
分子量 |
358.4 g/mol |
IUPAC 名称 |
2-amino-N-[2-[(2-amino-3-hydroxy-4-methylbenzoyl)amino]ethyl]-3-hydroxy-4-methylbenzamide |
InChI |
InChI=1S/C18H22N4O4/c1-9-3-5-11(13(19)15(9)23)17(25)21-7-8-22-18(26)12-6-4-10(2)16(24)14(12)20/h3-6,23-24H,7-8,19-20H2,1-2H3,(H,21,25)(H,22,26) |
InChI 键 |
ILBYSEUITFPOHO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C=C1)C(=O)NCCNC(=O)C2=C(C(=C(C=C2)C)O)N)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


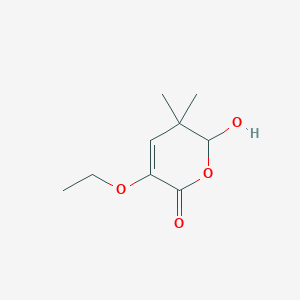
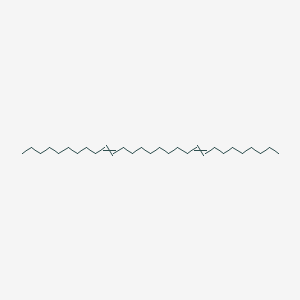
![1,1'-Ethane-1,2-diylbis[4-(benzyloxy)benzene]](/img/structure/B14414552.png)
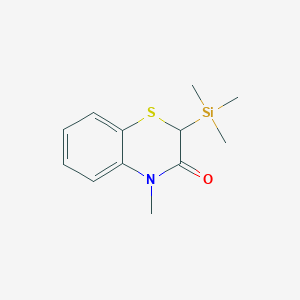
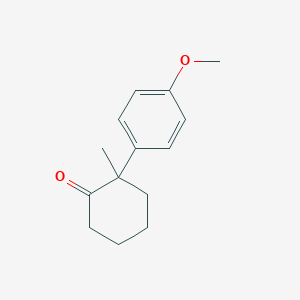
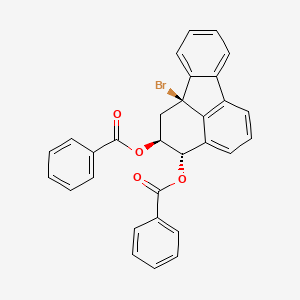
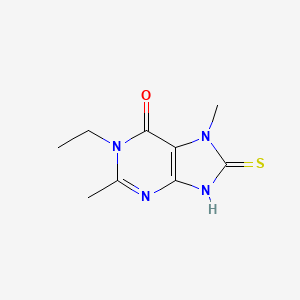
![6-[Amino(ethylamino)methylidene]cyclohexa-2,4-diene-1-thione](/img/structure/B14414578.png)

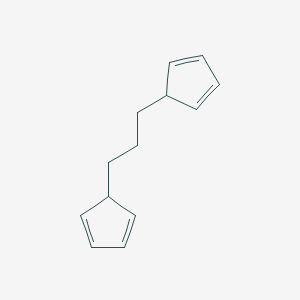



![2-Phenyl-5-propoxypyrazolo[1,5-a]pyrimidine](/img/structure/B14414595.png)
